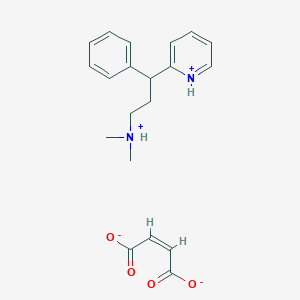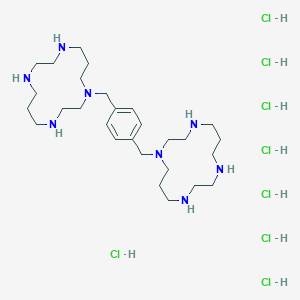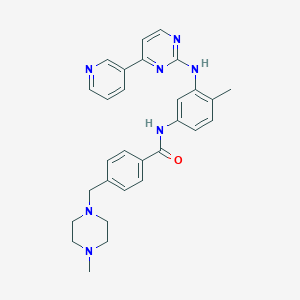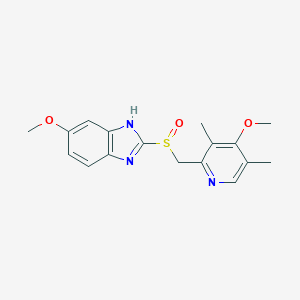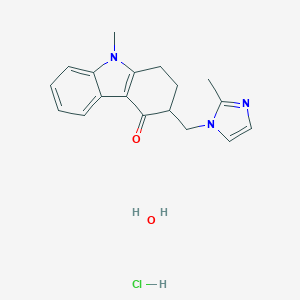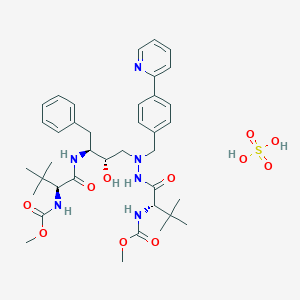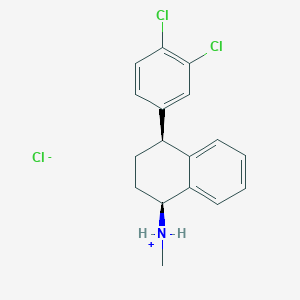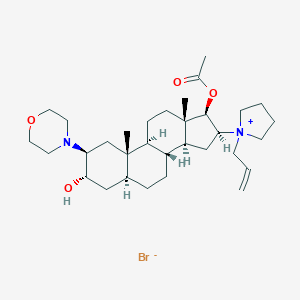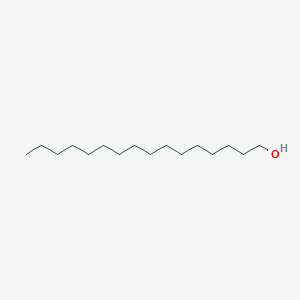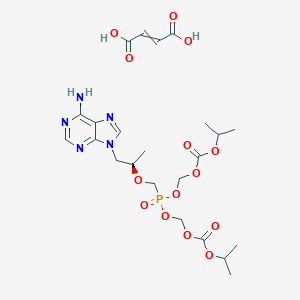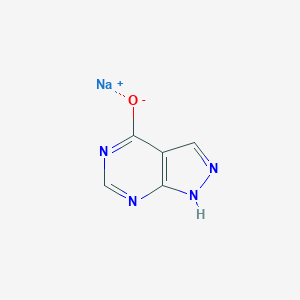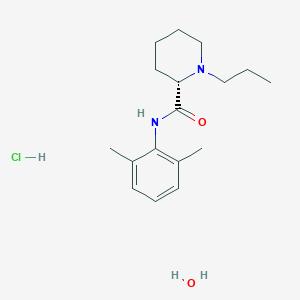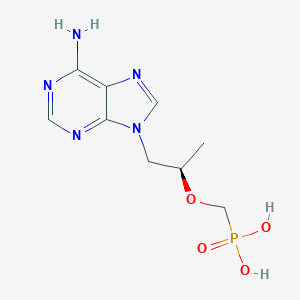
Ténofovir
Vue d'ensemble
Description
Le ténofovir est un analogue nucléotidique utilisé principalement dans le traitement des infections par le virus de l'immunodéficience humaine (VIH) et le virus de l'hépatite B (VHB). Il s'agit d'un analogue diester nucléotidique acyclique de la monophosphate d'adénosine, qui lui permet d'inhiber la réplication virale en ciblant les enzymes virales . Le this compound est disponible sous deux formes de promédicaments : le this compound disoproxil et le this compound alafénamide, qui améliorent sa biodisponibilité orale .
Applications De Recherche Scientifique
Tenofovir has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Tenofovir is a nucleotide analog that primarily targets the HIV-1 reverse transcriptase and hepatitis B virus . It is also effective against the herpes simplex virus-2 . The primary role of these targets is to facilitate the replication of the respective viruses within host cells.
Mode of Action
Tenofovir, in its active form, tenofovir diphosphate, inhibits the activity of HIV-1 reverse transcriptase by competing with its natural nucleotide counterpart, deoxyadenosine 5’-triphosphate, for incorporation into newly synthesized viral DNA . Once incorporated, it leads to termination of DNA elongation and stops further DNA synthesis .
Biochemical Pathways
Tenofovir’s action affects several biochemical pathways. It interferes with the HIV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . In the context of renal dysfunction, Tenofovir-induced acute renal failure (TDF-I-ARF) has been associated with cellular accumulation and efflux, mitochondrial dysfunctions, oxidative and endoplasmic reticulum (ER) stress, and inflammation .
Pharmacokinetics
Tenofovir, in its parent form, is associated with poor membrane permeability and low oral bioavailability . These prodrugs are designed to deliver the active metabolite to target cells more efficiently than TDF at lower doses, thereby reducing systemic exposure to Tenofovir .
Result of Action
The molecular and cellular effects of Tenofovir’s action include a significant reduction in the viral load in HIV-infected patients . In phase 3 clinical trials, Tenofovir presented similar efficacy to Efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable . Tenofovir has been associated with renal and bone toxicities .
Action Environment
Environmental factors such as temperature can influence the stability of Tenofovir. For instance, thermal degradation at 60°C for 8 hours resulted in the formation of five different degradants of Tenofovir Disoproxil Fumarate (TDF), potentially impacting the stability of TDF via different pathways . Additionally, the efficacy of Tenofovir can be influenced by the presence of other antiviral drugs in the system .
Analyse Biochimique
Biochemical Properties
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It interacts with various enzymes and proteins, particularly the reverse transcriptase enzyme of HIV, thereby inhibiting the replication of the virus .
Cellular Effects
Tenofovir has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable . Higher doses of tenofovir disoproxil fumarate (TDF), at dose of 300 mg or higher, are associated with an increased risk of acute renal failure (ARF) by decreasing outflow through the human organic anion transporter (hOAT) .
Molecular Mechanism
Tenofovir exerts its effects at the molecular level by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the virus . It is an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base .
Temporal Effects in Laboratory Settings
In laboratory settings, tenofovir exhibits longer serum (17 hours) and intracellular (≥60 hours) half-lives than those of nucleoside analogues, which supports a flexible once-daily administration schedule .
Dosage Effects in Animal Models
In animal models, the effects of tenofovir vary with different dosages. For instance, in a study conducted on mice, tenofovir administration resulted in lower systemic exposures compared with subjects who received tenofovir disoproxil fumarate .
Metabolic Pathways
Tenofovir is involved in various metabolic pathways. It modulates lipid metabolism by upregulating hepatic CD36 via PPAR-α activation .
Transport and Distribution
Tenofovir is predominantly eliminated via the proximal tubules of the kidney . Drug transporters expressed in renal proximal tubule cells influence tenofovir plasma concentration and toxicity in the kidney .
Subcellular Localization
The subcellular localization of tenofovir is primarily within the cells where it exerts its antiviral effects. It is rapidly converted into tenofovir once inside cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du ténofovir implique plusieurs étapes clés :
Condensation d'ouverture de cycle : Le processus commence par la condensation d'ouverture de cycle de la 4-amino-5-nitro-6-chloropyrimidine avec du ®-carbonate de propylène pour former du ®-4-[N-(2-hydroxypropyl)amino]-5-nitro-6-chloropyrimidine.
Réduction cyclisation : Cet intermédiaire subit une réduction cyclisation pour produire du ®-1-(6-chloropurine-9-yl)-2-propanol.
Ammonolyse : L'étape suivante implique une ammonolyse pour produire du ®-1-(6-aminopurine-9-yl)-2-propanol.
Éthérification et hydrolyse : Enfin, des réactions d'éthérification et d'hydrolyse sont effectuées pour obtenir du this compound.
Méthodes de production industrielle : Dans les milieux industriels, le fumarate de this compound disoproxil est synthétisé par estérification du this compound avec du carbonate de chlorométhyle et d'isopropyle en présence d'une base et d'un catalyseur de transfert de phase . Le this compound disoproxil obtenu est ensuite converti en ses sels pharmaceutiquement acceptables .
Analyse Des Réactions Chimiques
Types de réactions : Le ténofovir subit diverses réactions chimiques, notamment :
Réduction : Des réactions de réduction sont impliquées dans la synthèse du this compound à partir de ses intermédiaires.
Substitution : Des réactions de substitution sont utilisées dans la préparation des intermédiaires du this compound.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que le chlorure de tosyle et le phosphonate de diéthyle sont employés dans les réactions de substitution.
Principaux produits :
Diphosphate de this compound : La forme active qui inhibe la réplication virale.
Intermédiaires : Divers intermédiaires sont formés lors de la synthèse du this compound, notamment le ®-1-(6-aminopurine-9-yl)-2-propanol.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité de la transcriptase inverse du VIH-1 et de la polymérase du VHB. Une fois à l'intérieur de la cellule, le this compound est phosphorylé en diphosphate de this compound, qui entre en compétition avec le substrat naturel désoxyadénosine 5'-triphosphate . Cette compétition entraîne la terminaison de l'élongation de la chaîne d'ADN, empêchant ainsi la réplication virale . Les cibles moléculaires du this compound comprennent l'enzyme transcriptase inverse du VIH et l'enzyme polymérase du VHB .
Comparaison Avec Des Composés Similaires
Le ténofovir est souvent comparé à d'autres analogues nucléotidiques, tels que :
Fumarate de this compound disoproxil : Une forme de promédicament du this compound qui a été largement utilisée dans le traitement du VIH et du VHB.
This compound alafénamide : Un nouveau promédicament qui a une meilleure stabilité et une toxicité réduite par rapport au fumarate de this compound disoproxil.
Emtricitabine : Un autre analogue nucléotidique utilisé en association avec le this compound pour le traitement du VIH.
Unicité : L'unicité du this compound réside dans sa capacité à inhiber la réplication du VIH et du VHB avec une toxicité relativement faible par rapport à d'autres agents antiviraux . Ses formes de promédicaments, le fumarate de this compound disoproxil et le this compound alafénamide, améliorent sa biodisponibilité et son efficacité thérapeutique .
Composés similaires :
- Fumarate de this compound disoproxil
- This compound alafénamide
- Emtricitabine
- Lamivudine
- Adéfovir dipivoxil
Propriétés
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040132 | |
| Record name | Tenofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.87e+00 g/L | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Once tenofovir is activated by a bi-phosphorylation it acts as an antiviral acyclic nucleoside phosphonate. It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis. All these activities are attained by its competition with deoxyadenosine 5'-triphosphate in the generation of new viral DNA. Once tenofovir is incorporated in the chain, it induces a chain termination which in order inhibits viral replication. The safety of tenofovir relies on its low affinity towards the cellular DNA polymerase including the mitochondrial DNA polymerase gamma. | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147127-20-6 | |
| Record name | Tenofovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147127-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
276 - 280 °C | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



